Diacetone acrylamide

Vue d'ensemble

Description

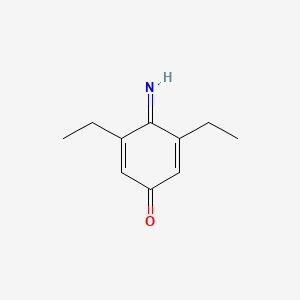

Diacetone acrylamide (DAA) is an organic compound used in a variety of scientific applications, including in the synthesis of polymers and in the production of pharmaceuticals and other chemicals. DAA is a colorless, odorless, and non-toxic liquid that is soluble in water and has a low vapor pressure. It is also known as N,N-dimethylacrylamide, and its chemical formula is C7H12N2O. It is a derivative of acrylamide, which is a monomer used in the production of polymers.

Applications De Recherche Scientifique

Block Copolymer Synthesis : DAAM is used in aqueous dispersion polymerization to produce block copolymer nano-objects. These copolymers exhibit a wide range of morphologies, including lamellae and vesicles, and have been studied for their colloidal and morphological stabilities (Wang et al., 2017).

Holographic Photopolymer Formulations : DAAM exhibits significantly lower toxicity compared to acrylamide, making it preferable in photopolymer formulations for holographic device fabrication. DAAM-based photopolymers show promising refractive index modulation, suitable for a wide range of applications (Cody et al., 2013).

Synthesis Methodology : Various methods have been developed for synthesizing DAAM, such as reacting diacetone alcohol with acrylonitrile. Optimal reaction conditions have been studied for maximizing yield and purity (Duan Er-hong, 2005).

Ultraviolet Spectra Analysis : The ultraviolet spectra of DAAM solutions have been investigated, revealing characteristic absorption peaks which are sensitive to solvent polarity. This study aids in understanding the interactions between DAAM and different solvents (Yan-chun Ye et al., 2008).

Solid Propellant Binder Applications : DAAM has been used to modify polyurethane propellant binders, creating interpenetrating polymer networks (IPNs) with significantly improved mechanical properties. This application demonstrates DAAM's potential in enhancing the performance of polyurethane-based materials (YE Yan-chun, 2008).

Printing Ink Resins : DAAM has been utilized as a functional monomer in the synthesis of acrylate emulsions for printing inks. The influence of various factors on the performance of these emulsions has been extensively studied (L. Xi, 2010).

Photoinitiated Polymerization : DAAM has been used in photopolymerizations onto cotton, demonstrating potential applications in textile processing. The copolymer products exhibit stability to solvent extraction and hydrolysis, indicating good durability (A. Reine et al., 1973).

Glycerol-modified Holographic Photopolymers : The addition of glycerol to DAAM-based photopolymers enhances their recording intensity range and stability. This modification is significant for developing more efficient and durable holographic materials (D. Cody et al., 2013).

Mécanisme D'action

Target of Action

Diacetone acrylamide (DAAM) is primarily targeted towards acrylic copolymers . It is used in the production of emulsion polymers, water-soluble resins, sizing agents, thickeners, coatings, adhesives, and sealants .

Mode of Action

DAAM readily copolymerizes with other acrylic monomers to create a pendant keto moiety on the acrylic backbone chain . This keto group can be post-reacted with the difunctional adipic dihydrazide (ADH) to self-crosslink the system . The crosslinking reaction yields an imine

Biochemical Pathways

The biochemical pathway of DAAM involves the “keto-hydrazide” crosslinking reaction . This reaction is acid-catalyzed and favored at lower water concentration . The rate and amount of crosslinking are influenced by the transport of the crosslinking agent, which is rate-limiting .

Pharmacokinetics

It’s known that daam forms polymers in solution, in bulk, or in emulsion . It can react exothermically with reducing agents to release gaseous hydrogen . It may also react exothermically with both acids and bases .

Result of Action

The result of DAAM’s action is the formation of a three-dimensional network within the acrylic latex . This enhances the development of mechanical strength and hardness in the resulting product . If extensive crosslinking occurs within the particles prior to their coalescence, interdiffusion will be prevented, resulting in a weaker product .

Action Environment

The action of DAAM is influenced by environmental factors such as temperature and humidity . The rate and total amount of surfactant exudation, for example, are influenced by crosslinking, particle deformability (as determined by the temperature relative to the polymer glass transition temperature), and the evaporation rate (as controlled by the relative humidity) .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Diacetone acrylamide plays a significant role in biochemical reactions, particularly in the formation of crosslinked polymers. It interacts with various enzymes, proteins, and other biomolecules through its keto-hydrazide crosslinking reaction . This reaction involves the formation of a covalent bond between the ketone group of this compound and hydrazide groups of proteins or enzymes, leading to the formation of a stable imine product . This interaction enhances the mechanical strength and stability of the resulting polymer network.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce oxidative stress in cells by reacting with glutathione, a key antioxidant . This reaction disrupts the redox balance within the cell, leading to increased vulnerability to reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through the keto-hydrazide reaction . This reaction is acid-catalyzed and favored at lower water concentrations . This compound can also inhibit or activate enzymes by modifying their active sites through covalent bonding . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard storage conditions but can undergo autoxidation upon exposure to air, forming explosive peroxides . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause cumulative cellular damage and affect cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as neurotoxicity and reproductive toxicity . Studies have shown that this compound can impair neurotransmitter release by adducting cysteine residues on presynaptic proteins, leading to neurotoxicity . Additionally, high doses of this compound can cause reproductive toxicity by inducing DNA strand breaks and dominant lethal mutations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors . It can react with glutathione, leading to the formation of glutathione conjugates . This reaction not only detoxifies this compound but also disrupts the redox balance within the cell, making it more susceptible to oxidative stress . The metabolic pathways of this compound also involve its degradation into smaller metabolites that can be excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes and interact with transporters or binding proteins that facilitate its movement within the cell . The distribution of this compound within tissues is influenced by its solubility in water and organic solvents, allowing it to accumulate in specific compartments or organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . The activity and function of this compound are influenced by its localization, as it can interact with different biomolecules and participate in various cellular processes depending on its subcellular distribution .

Propriétés

IUPAC Name |

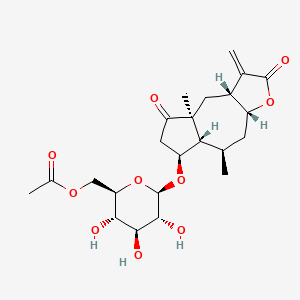

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNKZBIFPJNNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25897-89-6 | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25897-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1024916 | |

| Record name | Diacetone acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline] | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000579 [mmHg] | |

| Record name | Diacetone acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystalline solid | |

CAS RN |

2873-97-4 | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetone acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-dimethyl-3-oxobutyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8J3430Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135 to 136 °F (NTP, 1992), 57-58 °C | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing Diacetone acrylamide?

A1: this compound is primarily synthesized through the reaction of acetone and acrylonitrile. Several methods utilize different catalysts, including concentrated sulfuric acid [, , , , , ], ion exchange resins [], and heteropolyacids []. A newer method employs a mixed acid catalyst of trifluoroacetic acid and concentrated sulfuric acid [].

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound is confirmed using spectroscopic techniques such as 1H NMR, FTIR, and mass spectrometry []. UV spectroscopy is also employed to analyze this compound solutions [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H15NO2, and its molecular weight is 169.22 g/mol.

Q4: What are the key properties of this compound that make it useful in polymer chemistry?

A4: this compound possesses a vinyl group that allows it to participate in polymerization reactions, and a reactive ketone group enables crosslinking reactions with suitable crosslinkers like adipic dihydrazide [, , , , , , ].

Q5: How does this compound influence the properties of acrylic emulsions?

A5: Incorporating this compound into acrylic emulsions can modify their properties. For instance, increasing this compound concentration increases particle size, particle size distribution, and viscosity, while decreasing the glass transition temperature [].

Q6: What are some applications of this compound in coating formulations?

A6: this compound is used in the development of waterborne coatings, including wood paints []. It enhances crosslinking in polyacrylate emulsions, leading to improved water resistance, heat resistance, and hardness of the final coating film [, , ].

Q7: Can this compound be used to modify natural rubber?

A7: Yes, this compound can be grafted onto natural rubber via seeded emulsion polymerization, improving compatibility with other polymers like polyamide 12 [, ]. This modification enhances the mechanical and rheological properties of the resulting blends [, ].

Q8: How does this compound contribute to controlled release applications?

A8: this compound is incorporated into controlled-release formulations, such as those containing the herbicide acetochlor []. The polymer matrix formed with this compound allows for the controlled release of the active ingredient, potentially reducing environmental pollution and enhancing herbicide efficacy [].

Q9: What is the role of this compound in the development of holographic photopolymers?

A9: this compound is a key component in low-toxicity holographic photopolymer formulations, offering an alternative to the more toxic acrylamide [, , ]. Glycerol is often added to these formulations to improve stability, optical quality, and refractive index modulation [, ].

Q10: Can this compound be used to synthesize thermoresponsive polymers?

A10: Yes, copolymers of this compound with monomers like N-acryloylglycinamide (NAGA) exhibit thermoresponsive behavior []. These copolymers can display both upper and lower critical solution temperatures depending on their composition []. Additionally, copolymers with acrylamide can be used to create thermoresponsive microgels with tunable size and responsive temperatures [].

Q11: How does this compound contribute to the properties of polyurethane materials?

A11: this compound is used in the preparation of self-crosslinkable waterborne polyurethanes, where it reacts with diethanolamine via Michael addition []. This reaction introduces carbonyl groups that enable crosslinking, resulting in films with improved waterproof and mechanical properties [].

Q12: Are there ionic liquids based on this compound?

A12: Yes, ionic liquids based on this compound cations and various anions like acetate, trifluoroacetate, tetrafluoroborate, hexafluorophosphate, sulfate, and chloride have been synthesized and characterized [, ]. These ionic liquids show promise as effective catalysts for esterification reactions [, ].

Q13: Can this compound be used for environmental remediation?

A13: Research indicates that polyamine-Diacetone acrylamide modified PVC resin can effectively adsorb 4-chlorophenol from aqueous solutions []. This modified resin exhibits high adsorption capacity and could potentially be employed in environmental remediation efforts.

Q14: What is known about the toxicity of this compound?

A14: While this compound is considered less toxic than acrylamide [], more comprehensive toxicological studies are needed to fully assess its safety profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone](/img/structure/B1201868.png)

![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)

![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)